molecular formula C20H26N4O3 B4874693 2-(4-ETHYLPIPERAZIN-1-YL)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE

2-(4-ETHYLPIPERAZIN-1-YL)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE

Cat. No.: B4874693
M. Wt: 370.4 g/mol
InChI Key: CXRNKHLRXXMCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylpiperazin-1-yl)-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidoisoquinoline core structure, which is known for its potential pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylpiperazin-1-yl)-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one typically involves multi-step organic reactions. One common method involves the reaction of arynes with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is advantageous due to its transition-metal-free nature and the moderate to excellent yields it provides.

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic route. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylpiperazin-1-yl)-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study its interactions with various biological targets, such as enzymes or receptors. This can provide insights into its potential therapeutic effects and mechanisms of action.

Medicine: In medicine, 2-(4-ethylpiperazin-1-yl)-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one is investigated for its potential as a drug candidate. Its pharmacological properties, such as anti-inflammatory or anti-cancer activities, are of particular interest.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-(4-ethylpiperazin-1-yl)-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one stands out due to its unique pyrimidoisoquinoline core structure. This structure imparts distinct pharmacological properties, making it a valuable compound for drug development. Additionally, its synthetic accessibility and versatility in chemical reactions further enhance its appeal in scientific research and industrial applications.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-22-7-9-23(10-8-22)19-13-16-15-12-18(27-3)17(26-2)11-14(15)5-6-24(16)20(25)21-19/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRNKHLRXXMCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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